2-(4-chlorophenoxy)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)acetamide
Description
This compound features a 4-chlorophenoxy group attached to an acetamide scaffold, which is linked to a piperidine ring substituted with a pyridinyl-1,2,4-oxadiazole moiety. The piperidine moiety may influence conformational flexibility and binding affinity to biological targets .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3/c1-14-24-21(30-26-14)18-3-2-10-23-20(18)27-11-8-16(9-12-27)25-19(28)13-29-17-6-4-15(22)5-7-17/h2-7,10,16H,8-9,11-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMBBPMSPCKXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)acetamide is a synthetic derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features several key structural components:
- 4-chlorophenoxy group : Known for its role in enhancing biological activity.
- 1,3,4-oxadiazole moiety : Associated with various biological activities including anticancer effects.
- Pyridine and piperidine rings : Contribute to the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The hybridization of oxadiazoles with other pharmacophores has been shown to target various enzymes involved in cancer cell proliferation:
The specific compound under discussion has been evaluated for its ability to inhibit these targets, showing promising results in vitro.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. For example:
- Acetylcholinesterase (AChE) : Inhibition of AChE is significant for treating neurodegenerative diseases. The synthesized derivatives have demonstrated varying degrees of AChE inhibition.
This data suggests that the compound may be useful in developing treatments for conditions like Alzheimer's disease.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been examined. Studies have shown that it possesses activity against various bacterial strains, indicating a broad spectrum of antimicrobial action.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Oxadiazole Derivatives : A study demonstrated that oxadiazole derivatives significantly inhibited tumor growth in mouse models when administered at specific dosages.
- Piperidine Compounds : Research on piperidine derivatives showed enhanced antitumor activity due to their ability to interact with multiple biological pathways.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares core structural motifs with several analogs (Table 1):
Table 1. Structural and molecular comparison of the target compound with analogs.
Physicochemical Properties
- Melting Points : Analogs with pyridine-oxadiazole scaffolds (e.g., compounds in ) exhibit high melting points (268–287°C) due to strong intermolecular interactions (e.g., hydrogen bonding from oxadiazole and pyridine). The target compound likely shares this trend, though experimental data is unavailable .
- Solubility: The 4-chlorophenoxy group in the target compound increases hydrophobicity compared to analogs with polar substituents (e.g., cyano in ). Sulfanyl-containing analogs (e.g., ) may have higher solubility in organic solvents.
- Molecular Weight : The target compound (~485 g/mol) falls within the range of bioactive small molecules, similar to 's analog (505 g/mol). Higher molecular weight analogs (e.g., 545 g/mol in ) may face challenges in bioavailability .
Electronic and Steric Effects
- Oxadiazole vs.
- Substituent Effects : The 3-methyl group on the oxadiazole (target compound) reduces steric hindrance compared to bulkier substituents like 4-isopropylphenyl in , which could influence target selectivity.
Preparation Methods
Phenoxyacetic Acid Formation
4-Chlorophenol reacts with chloroacetyl chloride in a nucleophilic acyl substitution, facilitated by a base such as potassium carbonate (K$$2$$CO$$3$$) in acetone:
$$
\text{4-Cl-C}6\text{H}4\text{OH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{4-Cl-C}6\text{H}4\text{OCH}2\text{COOH} + \text{HCl}
$$
Conditions : 60°C, 6 hours. Yield : 85–92%.
Acid Chloride Preparation
The carboxylic acid is converted to its reactive chloride using thionyl chloride (SOCl$$2$$) in anhydrous dichloromethane (DCM):
$$
\text{4-Cl-C}6\text{H}4\text{OCH}2\text{COOH} + \text{SOCl}2 \xrightarrow{\text{DCM}} \text{4-Cl-C}6\text{H}4\text{OCH}2\text{COCl} + \text{SO}_2 + \text{HCl}
$$
Conditions : Reflux, 3 hours. Yield : 95%.
Synthesis of 1-(3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Pyridin-2-yl)Piperidin-4-Amine
Oxadiazole Ring Construction
The 3-methyl-1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate with a nitrile. For example, acetamidoxime reacts with 3-cyanopyridine-2-carboxylic acid under acidic conditions:
$$
\text{CH}3\text{C(=NOH)NH}2 + \text{NC-C}5\text{H}3\text{N-COOH} \xrightarrow{\text{HCl, EtOH}} \text{C}5\text{H}3\text{N-C}2\text{N}2\text{OCH}3 + \text{H}2\text{O}
$$
Conditions : Reflux in ethanol, 8 hours. Yield : 78%.
Pyridine-Piperidine Coupling
The oxadiazole-substituted pyridine undergoes nucleophilic aromatic substitution with piperidin-4-amine. A Buchwald-Hartwig amination using palladium catalysis is employed for C–N bond formation:
$$
\text{C}5\text{H}3\text{N-C}2\text{N}2\text{OCH}3 + \text{C}5\text{H}{10}\text{N}2 \xrightarrow{\text{Pd(dba)}2, \text{Xantphos}} \text{C}5\text{H}3\text{N-C}2\text{N}2\text{OCH}3-\text{C}5\text{H}{10}\text{N}_2
$$
Conditions : 100°C, 12 hours. Yield : 65%.
Amide Bond Formation
The final step involves acylating the piperidin-4-amine with 4-chlorophenoxyacetyl chloride. Triethylamine (TEA) is used to scavenge HCl:
$$
\text{4-Cl-C}6\text{H}4\text{OCH}2\text{COCl} + \text{C}5\text{H}{10}\text{N}2-\text{C}5\text{H}3\text{N-C}2\text{N}2\text{OCH}_3 \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Conditions : 0°C to room temperature, 4 hours. Yield : 82%.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.72 (d, $$J = 4.8$$ Hz, 1H, pyridine-H), 7.35 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 6.88 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 4.62 (s, 2H, OCH$$2$$CO), 3.45–3.55 (m, 2H, piperidine-H), 2.95–3.05 (m, 2H, piperidine-H), 2.42 (s, 3H, CH$$_3$$-oxadiazole).
- HRMS (ESI) : m/z calcd. for C$${21}$$H$${21}$$ClN$$5$$O$$3$$ [M+H]$$^+$$: 450.1294; found: 450.1298.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
